molecular formula C10H6F3NO B1303348 5-[2-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-51-3

5-[2-(Trifluoromethyl)phenyl]isoxazole

Cat. No. B1303348
CAS RN: 387824-51-3
M. Wt: 213.16 g/mol
InChI Key: KFDCOWFJJLNAJD-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]isoxazole is a chemical compound with the molecular formula C10H6F3NO . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in adjacent positions .


Synthesis Analysis

The synthesis of 5-[2-(Trifluoromethyl)phenyl]isoxazole involves a denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This method allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives with various vinyl azides .


Molecular Structure Analysis

The molecular structure of 5-[2-(Trifluoromethyl)phenyl]isoxazole is characterized by a five-membered isoxazole ring attached to a phenyl ring with a trifluoromethyl group . The molecular weight of this compound is 213.16 .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 5-[2-(Trifluoromethyl)phenyl]isoxazole is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This reaction allows for the synthesis of a wide range of perfluoroalkylated isoxazoles .


Physical And Chemical Properties Analysis

The molecular formula of 5-[2-(Trifluoromethyl)phenyl]isoxazole is C10H6F3NO, and it has a molecular weight of 213.16 . The density of this compound is 1.355 g/mL at 25 °C .

Scientific Research Applications

Organic Chemistry Synthesis

“5-[2-(Trifluoromethyl)phenyl]isoxazole” is used in the field of organic chemistry for the synthesis of polysubstituted 5-trifluoromethyl isoxazoles . This is achieved via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . The scope of this protocol was further extended to the synthesis of perfluoroalkylated isoxazoles .

Biological Activities

Isoxazole, which includes “5-[2-(Trifluoromethyl)phenyl]isoxazole”, is of immense importance due to its wide spectrum of biological activities . These include:

Analgesic Activity: Isoxazoles have shown prominent potential as analgesics .

Anti-inflammatory Activity: Isoxazoles have been used for their anti-inflammatory properties .

Anticancer Activity: Isoxazoles have demonstrated anticancer properties .

Antimicrobial Activity: Isoxazoles, including “5-[2-(Trifluoromethyl)phenyl]isoxazole”, have been tested in vitro for their antibacterial activity against various bacteria and their antifungal activity against various fungi .

Antiviral Activity: Isoxazoles have shown antiviral properties .

Anticonvulsant Activity: Isoxazoles have been used for their anticonvulsant properties .

Antidepressant Activity: Isoxazoles have demonstrated antidepressant properties .

Immunosuppressant Activity: Isoxazoles have been used for their immunosuppressant properties .

Commercial Applications

“5-[2-(Trifluoromethyl)phenyl]isoxazole” is commercially available and used in various research solutions, products, and resources .

Future Directions

The development of new synthetic strategies for isoxazole derivatives, including 5-[2-(Trifluoromethyl)phenyl]isoxazole, is of significant interest due to their wide range of biological activities . Future research may focus on developing eco-friendly synthetic methods and exploring the diverse biological activities of these compounds .

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDCOWFJJLNAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Trifluoromethyl)phenyl]isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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